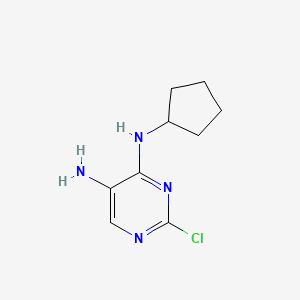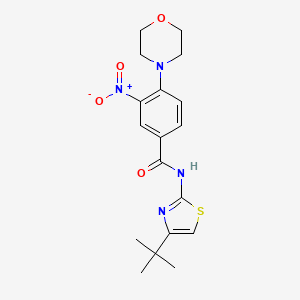
N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-(1H-pyrrol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-(1H-pyrrol-1-yl)benzamide, also known as QL-XII-47, is a chemical compound that has been extensively studied for its potential therapeutic applications. QL-XII-47 belongs to the class of quinoline-based compounds and has shown promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Research has been conducted on the recyclization of pyrrolo[2,1-a][1,4]oxazinetriones under the action of o-phenylenediamine, leading to the synthesis of compounds with similar structural features to N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-(1H-pyrrol-1-yl)benzamide. These compounds exhibit unique spectral characteristics and confirm the potential for complex molecular designs in organic synthesis (Tretyakov & Maslivets, 2020).
Material Science Applications
Investigations into the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands have revealed applications in catalysis, particularly in the ring-opening polymerization of ε-caprolactone. This underscores the versatility of pyrrole-based compounds in designing catalysts for polymer science (Qiao, Ma, & Wang, 2011).
Biomedical Research
The compound's structure has prompted research into its utility in biomedical applications. For instance, studies on the antibacterial activity of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which share a structural resemblance, have demonstrated significant in vitro efficacy against various bacterial strains, indicating the potential for developing new antibacterial agents (Largani et al., 2017).
Another study involved the development of a highly fluorescent chemosensor for Zn(2+) based on a similar quinoline group, showcasing the compound's potential in creating sensitive and selective sensors for metal ions, which are crucial in biological systems and environmental monitoring (Li et al., 2014).
Antiviral and Anticancer Research
The quinoxalin-2(1H)-one derivatives, closely related to the core structure of the discussed compound, have shown promising activity against hepatitis C virus (HCV), suggesting a potential pathway for developing novel antiviral therapies (Liu et al., 2011).
Furthermore, the synthesis and evaluation of heterocyclic carboxamides, which include pyrrol and quinoline motifs akin to the compound , have been explored for their antipsychotic potential, highlighting the compound's relevance in neuropsychiatric drug development (Norman et al., 1996).
Propiedades
IUPAC Name |
N-[4-oxo-4-(quinolin-8-ylamino)butyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c29-22(27-21-8-3-6-18-7-4-14-25-23(18)21)9-5-15-26-24(30)19-10-12-20(13-11-19)28-16-1-2-17-28/h1-4,6-8,10-14,16-17H,5,9,15H2,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZSSDWYQSVWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCCC(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2809964.png)
![2-[(4-Methylphenyl)sulfonyl]acetohydrazide](/img/structure/B2809965.png)
![3-methyl-2-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2809966.png)

![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2809970.png)

![N-(cyanomethyl)-1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2809972.png)


![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2809977.png)
![2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride](/img/structure/B2809979.png)
